molecular formula C11H16N2O B187823 Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 202199-02-8

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B187823
CAS No.: 202199-02-8
M. Wt: 192.26 g/mol
InChI Key: LZSTUWDAHPXEHR-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a pyridine ring and a tetrahydrofuran ring connected via a methylene bridge to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of pyridine-2-carbaldehyde with tetrahydrofuran-2-carbaldehyde in the presence of an amine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and tetrahydrofuran derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ylmethyl-(tetrahydro-pyran-2-ylmethyl)-amine
  • Pyridin-2-ylmethyl-(tetrahydro-thiophene-2-ylmethyl)-amine
  • Pyridin-2-ylmethyl-(tetrahydro-pyrrole-2-ylmethyl)-amine

Uniqueness

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is unique due to its specific combination of a pyridine ring and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-2,4,6,11-12H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSTUWDAHPXEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389942
Record name 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202199-02-8
Record name 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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